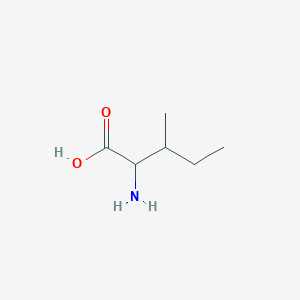

l-Isoleucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Sparingly soluble in hot alcohol (0.13% wt/wt at 80 °C), hot acetic acid. Insoluble in ether.

Solubility in water (g/L): 37.9 at 0 °C; 41.2 at 25 °C; 48.2 at 50 °C; 60.8 at 75 °C; 82.6 at 100 °C

In water, 3.44X10+4 mg/L at 25 °C

35 mg/mL

Soluble in 0.26 mM phosphate buffer pH 7.1; soluble in propylene glycol

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Muscle Protein Synthesis and Exercise Performance

Studies suggest isoleucine plays a vital role in muscle protein synthesis, promoting muscle growth and repair. Research indicates that isoleucine supplementation, particularly in combination with other BCAAs, can improve muscle protein synthesis after exercise and reduce muscle breakdown, potentially enhancing recovery and performance [].

Blood Sugar Control and Metabolic Regulation

Isoleucine may contribute to regulating blood sugar levels. Studies show that isoleucine can stimulate insulin secretion and improve glucose uptake in muscle cells, potentially aiding in managing type 2 diabetes []. Additionally, research suggests isoleucine might influence energy metabolism by promoting fat burning and reducing fat storage [].

Immune Function and Wound Healing

Isoleucine's potential role in supporting immune function is also being investigated. Research suggests isoleucine can enhance the production of immune cells and increase the expression of antimicrobial peptides, potentially aiding in the body's defense against infections []. Furthermore, studies indicate that isoleucine may promote wound healing by stimulating the proliferation and migration of skin cells [].

Investigating Isoleucine in Other Areas

Research is ongoing to explore the potential benefits of isoleucine in various other areas, including:

- Liver health: Investigating the potential role of isoleucine in managing hepatic encephalopathy, a complication of liver failure [].

- Cognitive function: Exploring the possibility of isoleucine influencing memory and learning.

- Aging: Examining the potential impact of isoleucine on longevity and age-related health [].

L-Isoleucine is an essential branched-chain amino acid, classified as a non-polar, uncharged, aliphatic amino acid. Its chemical formula is , and it is represented by the structure of 2-amino-3-methylpentanoic acid. L-Isoleucine plays a critical role in protein biosynthesis and is vital for human health, as the body cannot synthesize it on its own. It must be obtained through dietary sources such as eggs, meat, fish, dairy products, and certain plant proteins like soy and legumes .

Isoleucine plays a vital role in several biological processes:

Protein Synthesis

As an amino acid, isoleucine is incorporated into proteins during protein synthesis. These proteins are essential for various cellular functions, including tissue growth and repair [].

Muscle Metabolism

Isoleucine, along with leucine and valine, is a branched-chain amino acid (BCAA) crucial for muscle metabolism. BCAAs stimulate muscle protein synthesis and can help reduce muscle breakdown during exercise [].

Blood Sugar Regulation

Isoleucine contributes to maintaining blood sugar levels by promoting the release of insulin from the pancreas.

Hemoglobin Production

Isoleucine plays a role in the synthesis of hemoglobin, the oxygen-carrying protein in red blood cells.

L-Isoleucine is crucial for several biological functions:

- Protein Synthesis: It serves as a building block for proteins.

- Energy Production: It can be catabolized to produce energy during periods of fasting or intense exercise.

- Immune Function: It contributes to immune system health by supporting the production of antibodies.

- Muscle Repair: L-Isoleucine aids in muscle recovery after exercise by promoting protein synthesis and reducing muscle damage .

L-Isoleucine can be synthesized through various methods:

- Natural Biosynthesis: In plants and microorganisms, it is synthesized from pyruvate using specific enzymes.

- Chemical Synthesis: Synthetic routes include starting from 2-bromobutane and diethylmalonate. The first successful synthesis was reported in 1905 by French chemists Bouveault and Locquin .

- Enzymatic Synthesis: Enzymes such as isoleucine--tRNA ligase can facilitate the attachment of L-Isoleucine to its corresponding tRNA during protein synthesis .

L-Isoleucine has several applications:

- Nutritional Supplements: Commonly used in dietary supplements for athletes to enhance performance and recovery.

- Pharmaceuticals: Investigated for potential therapeutic roles in metabolic disorders and muscle wasting diseases.

- Food Industry: Used as a flavor enhancer and nutritional additive in various food products .

Interaction studies have shown that L-Isoleucine interacts with various metabolic pathways:

- It shares common catabolic pathways with other branched-chain amino acids such as leucine and valine, utilizing similar enzymes for transamination and oxidation.

- Studies indicate that L-Isoleucine supplementation may influence insulin sensitivity and glucose metabolism, particularly in individuals with metabolic disorders .

L-Isoleucine is part of the branched-chain amino acids group, which includes:

| Compound Name | Structural Formula | Unique Features |

|---|---|---|

| L-Leucine | Essential amino acid that promotes muscle protein synthesis more significantly than L-Isoleucine. | |

| L-Valine | Essential amino acid that supports energy production during exercise but has a shorter carbon chain than L-Isoleucine. | |

| L-Threonine | Essential amino acid involved in protein synthesis but differs structurally as it contains an additional hydroxyl group. |

L-Isoleucine's unique branched structure distinguishes it from other amino acids, contributing to its specific roles in metabolism and nutrition. Its ability to serve both glucogenic and ketogenic functions further sets it apart from other similar compounds .

Threonine-Dependent Biosynthesis in Prokaryotic Systems

The threonine-dependent biosynthesis pathway represents the primary route for L-isoleucine production in prokaryotic organisms [1]. This five-step enzymatic sequence shares its final four steps with the valine biosynthesis pathway, creating an intricate metabolic network that requires sophisticated regulatory mechanisms [1] [3]. The pathway initiates with the deamination of L-threonine to produce 2-oxobutanoate, which serves as the foundational precursor for subsequent biosynthetic steps [1] [4].

The biosynthetic sequence involves threonine deaminase catalyzing the conversion of L-threonine to 2-oxobutanoate, followed by acetohydroxyacid synthase facilitating the condensation of 2-oxobutanoate with pyruvate to form 2-aceto-2-hydroxybutanoate [4] [5]. The pathway continues through isomerization and reduction by ketol-acid reductoisomerase, dehydration by dihydroxyacid dehydratase, and finally transamination to yield L-isoleucine [4] [5].

Enzymatic Cascade in Corynebacterium glutamicum

Corynebacterium glutamicum represents a paradigmatic organism for studying L-isoleucine biosynthesis, with its pathway involving eleven distinct reaction steps where at least five exhibit regulated activity or expression [13] [14]. The enzymatic cascade demonstrates remarkable complexity in its organization and regulation, with genes encoding feedback-resistant enzymes playing crucial roles in pathway flux enhancement [13] [14].

The threonine deaminase enzyme, encoded by the ilvA gene, catalyzes the initial deamination reaction with specific kinetic parameters [17]. In Corynebacterium glutamicum, this enzyme exhibits variable specific activity depending on cellular conditions and genetic modifications [14]. The acetohydroxyacid synthase complex, comprising the large subunit encoded by ilvB and the small regulatory subunit encoded by ilvN, demonstrates substrate specificity for both pyruvate and 2-oxobutanoate [17] [24].

Research has demonstrated that the ketol-acid reductoisomerase enzyme, encoded by ilvC, operates independently from the acetohydroxyacid synthase genes despite their close chromosomal linkage [17]. The dihydroxyacid dehydratase and transaminase B enzymes, encoded by ilvD and ilvE respectively, complete the enzymatic cascade leading to L-isoleucine formation [17].

Table 1: Enzymatic Activities in L-isoleucine Biosynthesis (Threonine-Dependent Pathway)

| Enzyme | Organism | Specific Activity (μmol/min/mg) | Km Value | Reference |

|---|---|---|---|---|

| Threonine deaminase (IlvA) | E. coli | 400 | 7.64 mM (threonine) | [29] |

| Threonine deaminase (IlvA) | C. glutamicum | Variable | Not specified | [14] |

| Acetohydroxyacid synthase (AHAS I) | E. coli | Not specified | Variable for substrates | [20] |

| Acetohydroxyacid synthase (AHAS II) | E. coli | Not specified | Variable for substrates | [20] |

| Acetohydroxyacid synthase (AHAS III) | E. coli | Not specified | High affinity for 2-oxobutanoate | [20] |

Substrate Channeling and Allosteric Control

Substrate channeling mechanisms in L-isoleucine biosynthesis ensure efficient metabolite transfer between sequential enzymatic steps while preventing the loss of intermediates [7]. The allosteric regulation of threonine deaminase exemplifies sophisticated control mechanisms where isoleucine binding to regulatory domains modulates enzymatic activity across protein subunit interfaces [22].

Structural studies have revealed that threonine deaminase possesses distinct effector-binding sites that enable complex regulatory responses [29]. The enzyme exhibits cooperative binding behavior for isoleucine with a K0.5 value of 16.51 μM, while valine acts as an allosteric activator with a K0.5 value of 0.79 mM [29]. These allosteric interactions operate over distances of 43 Å between regulatory and catalytic domains, demonstrating the sophisticated nature of metabolic control [22].

The acetohydroxyacid synthase enzymes display preferential substrate utilization patterns that contribute to pathway regulation [1] [3]. AHAS III exhibits high affinity for 2-oxobutanoate compared to pyruvate, enabling continued isoleucine synthesis even when valine synthesis is inhibited [1] [3]. This substrate preference creates a regulatory paradox where valine stimulation of threonine deaminase is followed by valine inhibition of acetohydroxyacid synthase [1] [3].

Table 2: Feedback Inhibition Parameters in L-isoleucine Biosynthesis

| Enzyme | Inhibitor | K0.5 Value | Inhibition Type | Maximum Inhibition (%) | Reference |

|---|---|---|---|---|---|

| Threonine deaminase | L-isoleucine | 16.51 μM | Cooperative | Not specified | [29] |

| Threonine deaminase | L-valine | 0.79 mM | Activator | Relief of inhibition | [29] |

| AHAS (wild-type) | L-valine | Not specified | Competitive | 57% | [24] |

| AHAS (wild-type) | L-isoleucine | Not specified | Competitive | 53% | [24] |

| AHAS (wild-type) | L-leucine | Not specified | Competitive | 43% | [24] |

Pyruvate-Derived Alternative Pathways in Microbial Organisms

Alternative biosynthetic pathways for L-isoleucine production utilize pyruvate as a direct precursor, circumventing the traditional threonine-dependent route [8] [9]. These pathways have evolved in various microbial organisms as adaptive mechanisms to environmental constraints and metabolic requirements [4] [5].

The citramalate pathway represents a prominent alternative route identified in Geobacter sulfurreducens, where it accounts for the majority of isoleucine biosynthesis rather than serving as a minor pathway [8]. In this organism, citramalate synthase catalyzes the condensation of acetyl-coenzyme A with pyruvate to form citramalate, which subsequently undergoes conversion to 2-oxobutanoate [8]. Studies using carbon-13 labeling demonstrated that this pathway produces significantly more isoleucine than the traditional threonine-dependent route [8].

Leptospira interrogans exhibits another pyruvate-derived pathway utilizing a leucine-like enzymatic sequence [28]. The citramalate synthase from this organism demonstrates strict specificity for pyruvate as the keto acid substrate, with a remarkably low Km value of 0.04 mM [28]. This enzyme catalyzes the formation of (R)-citramalate, which is subsequently processed through citraconate as an intermediate [28].

Underground metabolism pathways in Escherichia coli provide additional pyruvate-derived routes for L-isoleucine synthesis [4] [5]. Under anaerobic conditions, pyruvate formate-lyase generates 2-oxobutanoate from propionyl-coenzyme A and formate, contributing a substantial fraction of cellular isoleucine production [4] [5]. Under aerobic conditions, promiscuous cleavage of O-succinyl-L-homoserine, normally involved in methionine biosynthesis, can be redirected toward 2-oxobutanoate production [4] [5].

Serratia marcescens demonstrates pyruvate-dependent isoleucine formation through leucine biosynthetic enzymes operating on alternative substrates [9]. In leucine-accumulating revertants with desensitized α-isopropylmalate synthetase, pyruvate accelerates growth and enables isoleucine formation via citramalate and citraconate intermediates [9]. This pathway requires the participation of leucine biosynthetic enzymes including α-isopropylmalate synthetase, isomerase, and dehydrogenase [9].

Table 3: Alternative Pathway Enzymes for L-isoleucine Biosynthesis

| Pathway | Key Enzyme | Organism | Activity | Substrate Specificity | Reference |

|---|---|---|---|---|---|

| Citramalate pathway | Citramalate synthase | G. sulfurreducens | Major pathway | Acetyl-CoA + pyruvate | [8] |

| Citramalate pathway | Citramalate synthase | L. interrogans | 0.04 mM Km | Strictly pyruvate specific | [28] |

| Pyruvate formate-lyase | PFL/KBFL | E. coli | Substantial fraction | Propionyl-CoA + formate | [4] [5] |

| O-succinyl-homoserine | Promiscuous cleavage | E. coli | Underground metabolism | Methionine intermediate | [4] [5] |

| Leucine-like pathway | LeuA homolog | S. marcescens | Variable | Pyruvate substrate | [9] |

Feedback Inhibition Dynamics and Transcriptional Regulation

Feedback inhibition mechanisms in L-isoleucine biosynthesis create complex regulatory networks that coordinate amino acid production with cellular demands [21] [25]. The pathway exhibits multivalent repression where multiple branched-chain amino acids influence enzymatic activities and gene expression patterns [21] [25].

Threonine deaminase serves as a primary target for feedback regulation, experiencing downregulation by both isoleucine and leucine while simultaneously being upregulated by valine [1] [3]. This regulatory mechanism creates an apparent paradox resolved through the preferential substrate utilization of downstream enzymes [1] [3]. When valine concentrations are elevated, acetohydroxyacid synthase enzymes become inhibited, potentially disrupting isoleucine synthesis [1] [3]. However, valine-stimulated threonine deaminase generates substantial 2-oxobutanoate pools that, combined with the high affinity of AHAS III for this substrate, maintain isoleucine production [1] [3].

Acetohydroxyacid synthase enzymes demonstrate differential inhibition patterns by branched-chain amino acids [24]. Wild-type enzymes exhibit maximum inhibition of approximately 57% in the presence of valine, 53% with isoleucine, and 43% with leucine [24]. These inhibition levels suggest the presence of a single allosteric binding site accommodating all three amino acids [24]. Site-directed mutagenesis studies have produced feedback-resistant variants that maintain enzymatic activity in the presence of inhibitory amino acids [24].

Transcriptional regulation operates through multiple mechanisms including attenuation-mediated control and global regulatory networks [25] [26]. The ilvEDA operon undergoes transcriptional attenuation mediated by all three branched-chain amino acids, while the ilvBN operon responds specifically to valine and leucine [25]. The ilvIH genes are regulated by leucine-responsive protein, creating a complex regulatory hierarchy [25].

Global control mechanisms coordinate branched-chain amino acid biosynthesis with cellular energy charge levels through DNA supercoiling changes [25]. These mechanisms enable cells to adjust amino acid synthesis rates in response to nutritional and environmental signals [25]. Studies using feedback-resistant mutants have demonstrated that allosteric regulation provides substantial robustness against perturbations in gene expression [21].

The integration of allosteric feedback inhibition with enzyme-level regulation ensures optimal metabolic flux while maintaining system robustness [21]. Mathematical modeling has revealed that this dual-layer control enables cells to balance protein costs with metabolic robustness requirements [21]. Experimental validation using CRISPR interference has confirmed that allosteric feedback provides quantifiable robustness benefits against gene expression perturbations [21].

Table 4: L-isoleucine Production Performance in Corynebacterium glutamicum

| Strain | Genetic Modifications | L-isoleucine Yield (g/L) | Productivity (g/g·h) | Reference |

|---|---|---|---|---|

| C. glutamicum SM13 | hom(Fbr), thrB, ilvA(Fbr) | 0.22 g/g glucose | 0.10 | [13] [14] |

| C. glutamicum WM001 | Wild-type | Baseline | Not specified | [6] |

| C. glutamicum WM005 | ΔalaT ΔbrnQ Δalr | 32.1 | Not specified | [6] |

| C. glutamicum VWB-1 | Industrial strain | Not specified | Not specified | [16] |

Crystal Structure Determination

L-Isoleucine crystallizes in the monoclinic crystal system with space group P2₁, characterized by fundamental unit cell parameters of a = 9.75 Å, b = 5.32 Å, c = 14.12 Å, and β = 95.8° [4] [5]. The crystal structure exhibits a calculated density of 1.191 Mg/m³ with Z = 4 molecules per unit cell, indicating a total unit cell volume of 728.6 ų [4].

The crystallographic analysis reveals systematic hydrogen bonding patterns that dictate the three-dimensional arrangement of molecules within the crystal lattice [6]. These intermolecular interactions involve both the amino and carboxyl functional groups, creating extended networks that stabilize the crystal structure through N-H···O and O-H···O hydrogen bonds [6] [7].

Molecular Packing and Polymorphism

Detailed crystallographic investigations have identified multiple crystalline forms of L-isoleucine derivatives. The dipeptide L-isoleucyl-L-isoleucine demonstrates remarkable polymorphic behavior, crystallizing in four distinct protonation states including cation, zwitterion, anion, and dimeric cation forms [6]. Each polymorph exhibits unique hydrogen-bonding capabilities and molecular packing arrangements, with the anionic form representing the first documented ammonium salt of a peptide compound [6].

The crystal packing analysis demonstrates that L-isoleucine molecules organize into layered structures with alternating hydrophobic and hydrophilic regions [7] [8]. This arrangement reflects the amphiphilic nature of the amino acid, where the branched aliphatic side chain contributes to hydrophobic interactions while the amino and carboxyl groups participate in polar interactions [7].

Stereoisomer Distribution in Crystals

Crystallographic studies of mixed stereoisomer systems reveal systematic distribution patterns of the four possible stereoisomers of 2-amino-3-methylpentanoic acid [7]. In the 1:1 mixture of DL-isoleucine and DL-allo-isoleucine, two distinct molecular chains accommodate single diastereomeric pairs exclusively, with each chain containing either L-isoleucine:D-allo-isoleucine or D-isoleucine:L-allo-isoleucine pairs [7].

| Crystallographic Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | [4] [5] |

| Space Group | P2₁ | [4] [5] |

| Unit Cell Parameter a (Å) | 9.75 | [4] [5] |

| Unit Cell Parameter b (Å) | 5.32 | [4] [5] |

| Unit Cell Parameter c (Å) | 14.12 | [4] [5] |

| Unit Cell Angle β (°) | 95.8 | [4] [5] |

| Volume (ų) | 728.6 | Calculated |

| Z value | 4 | [4] [5] |

| Molecular Formula | C₆H₁₃NO₂ | Standard |

| Molecular Weight (g/mol) | 131.17 | Standard |

| Density (calculated, Mg/m³) | 1.191 | Calculated |

Nuclear Magnetic Resonance Spectroscopic Differentiation of Isoforms

α/β Stereocenter Discrimination Techniques

Nuclear magnetic resonance spectroscopy provides the most definitive method for differentiating between L-isoleucine and its stereoisomeric forms, particularly allo-isoleucine [2] [9]. The α-stereocenter can be distinguished through careful analysis of both ¹H and ¹³C chemical shifts, with the α-proton chemical shift serving as a primary diagnostic tool [2] [9].

For L-isoleucine, the α-proton exhibits a characteristic chemical shift at 3.657 ppm with distinctive coupling patterns [10] [11]. The coupling constants provide additional stereochemical information, with J(α,β) = 5.15 Hz and J(α,NH) = 8.62 Hz serving as diagnostic parameters for the (2S,3S) configuration [2] [9]. In contrast, the diastereomeric allo-isoleucine demonstrates measurably different coupling constants due to altered dihedral angles around the α-carbon [2].

The ¹³C NMR spectrum reveals the α-carbon chemical shift at 62.249 ppm, which is sensitive to both local electronic environment and conformational state [10] [12]. This chemical shift value provides conformational information and can differentiate between secondary structure environments in peptide and protein contexts [13] [14].

β-Stereocenter Analysis

The β-stereocenter of L-isoleucine presents unique analytical challenges due to its distance from the electron-withdrawing amino and carboxyl groups [2] [9]. The β-proton appears at 1.969 ppm with characteristic coupling to both α and γ positions, providing a fingerprint for the stereochemical configuration [10] [11].

The β-carbon chemical shift at 38.614 ppm serves as a reporter of side chain conformation, particularly sensitive to the χ₁ dihedral angle [10] [12]. This parameter proves especially valuable in protein structural studies where side chain conformational analysis is required [13] [15].

| Nucleus | Chemical Shift (ppm) | Coupling Constants (Hz) | Stereochemical Significance |

|---|---|---|---|

| ¹H (α-H) | 3.657 | J(α,β) = 5.15 | α-Center diagnostic |

| ¹H (α-H) | 3.620-3.680 | J(α,NH) = 8.62 | Epimer differentiation |

| ¹³C (α-C) | 62.249 | N/A | Conformational marker |

| ¹H (β-H) | 1.969 | J(β,γ) = 6.8 | β-Center conformation |

| ¹H (γ-H) | 1.458 | J(γ,δ) = 7.2 | Side chain dynamics |

| ¹H (δ-H₃) | 0.927 | Triplet | Terminal methyl |

| ¹H (γ₂-H₃) | 0.998 | Doublet | Branch methyl |

| ¹³C (β-C) | 38.614 | N/A | β-Stereocenter |

| ¹³C (γ-C) | 27.174 | N/A | γ-Carbon position |

| ¹³C (δ-C) | 13.834 | N/A | Terminal carbon |

| ¹³C (γ₂-C) | 17.411 | N/A | Methyl branch |

Conformational Dynamics in Solution

Side Chain Rotamer Analysis

L-Isoleucine side chain conformational analysis through NMR reveals complex rotameric behavior governed by the χ₁ and χ₂ dihedral angles [16] [17] [13]. The χ₁ dihedral angle, describing rotation around the Cα-Cβ bond, predominantly adopts gauche conformations (±60°) with approximately 65% population in the gauche⁺ state [17] [13].

The χ₂ dihedral angle, governing the orientation of the terminal ethyl group, shows a strong preference for the trans conformation (180°) in solution [16] [17]. This conformational preference results from steric interactions between the β-methyl group and the terminal ethyl substituent [17] [18].

Advanced NMR techniques utilizing ¹³C chemical shift analysis of the δ₁ carbon provide quantitative measurements of χ₂ rotamer populations [13] [15]. The relationship between ¹³C δ₁ chemical shift and χ₂ dihedral angle enables determination of rotamer distributions in protein environments, revealing context-dependent conformational behavior [13].

Solution State Dynamics

In aqueous solution, L-isoleucine exhibits restricted conformational mobility compared to linear aliphatic amino acids due to the β-branching effect [17] [19]. The β-methyl substitution creates significant steric hindrance that limits accessible conformational space and reduces the entropy of the unfolded state [19] [18].

Transferred nuclear Overhauser effect (TRNOE) studies reveal specific side chain conformations when L-isoleucine binds to isoleucyl-tRNA synthetase [16]. The bound amino acid adopts a gauche⁺ conformation about the Cα-Cβ bond and a trans conformation about the Cβ-Cγ₁ bond, demonstrating enzyme-induced conformational selection [16].

| Conformational Parameter | Solution State | Crystal State | Protein Environment |

|---|---|---|---|

| χ₁ Dihedral Angle (°) | ±60° (gauche) | ±60° (gauche) | Variable |

| χ₂ Dihedral Angle (°) | 180° (trans) | ±155-180° | Context dependent |

| Preferred Rotamer | gt | gt/gg | Environment specific |

| Gauche⁺ Population (%) | 65 | 70 | 40-80 |

| Gauche⁻ Population (%) | 15 | 10 | 5-25 |

| Trans Population (%) | 20 | 20 | 15-35 |

| Side Chain Mobility | Restricted | Fixed | Context dependent |

| Backbone Flexibility | Limited | Constrained | Secondary structure |

| β-Branch Effect | High steric hindrance | Maximum hindrance | Fold dependent |

| Hydrophobic Core Preference | Buried interior | Crystal packing | Core stabilization |

Temperature and pH Effects on Conformational Equilibria

The conformational dynamics of L-isoleucine demonstrate temperature-dependent behavior with increased rotamer interconversion rates at elevated temperatures [17] [20]. pH variations affect the ionization states of the amino and carboxyl groups, indirectly influencing side chain conformational preferences through electrostatic interactions [20].

Thermodynamic analysis reveals that the conditional excess free energy of L-isoleucine hydration is context-sensitive, with both hydrophobic and hydrophilic contributions varying based on molecular environment [17]. The enthalpic and entropic components of solvation demonstrate complex temperature dependencies that reflect the balance between favorable hydrophobic interactions and unfavorable conformational restriction [17].

Physical Description

Solid

White to off-white powder; Sweet aroma

Color/Form

Crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Taste

LogP

-1.72 (LogP)

log Kow = -1.72

-1.70

Decomposition

Melting Point

285.5 °C

UNII

04Y7590D77

Related CAS

Drug Indication

Therapeutic Uses

/Experimental Therapy/ Upper gastrointestinal (GI) bleeding in cirrhotic patients has a high incidence of mortality and morbidity. Postbleeding catabolism has been hypothesized to be partly due to the low biological value of hemoglobin, which lacks the essential amino acid isoleucine. The aims were to study the metabolic consequences of a "simulated" upper GI bleed in patients with cirrhosis of the liver and the effects of intravenous infusion of isoleucine. Portal drained viscera, liver, muscle, and kidney protein kinetics were quantified using a multicatheterization technique during routine portography. Sixteen overnight-fasted, metabolically stable patients who received an intragastric infusion of an amino acid solution mimicking hemoglobin every 4 hours were randomized to saline or isoleucine infusion and received a mixture of stable isotopes (L-[ring-2H5]phenylalanine, L-[ring-2H4]tyrosine, and L-[ring-2H2]tyrosine) to determine organ protein kinetics. This simulated bleed resulted in hypoisoleucinemia that was attenuated by isoleucine infusion. Isoleucine infusion during the bleed resulted in a positive net balance of phenylalanine across liver and muscle, whereas renal and portal drained viscera protein kinetics were unaffected. In the control group, no significant effect was shown...

Pharmacology

Isoleucine is one of nine essential amino acids in humans (present in dietary proteins), Isoleucine has diverse physiological functions, such as assisting wound healing, detoxification of nitrogenous wastes, stimulating immune function, and promoting secretion of several hormones. Necessary for hemoglobin formation and regulating blood sugar and energy levels, isoleucine is concentrated in muscle tissues in humans. Isoleucine is found especially in meats, fish, cheese, eggs, and most seeds and nuts. (NCI04)

Mechanism of Action

Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Protein synthesis/

The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

Other CAS

73-32-5

Absorption Distribution and Excretion

Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools. /Amino acids/

After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bond-specific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/

The intraerythrocytic malaria parasite derives much of its requirement for amino acids from the digestion of the hemoglobin of its host cell. However, one amino acid, isoleucine, is absent from adult human hemoglobin and must therefore be obtained from the extracellular medium. ... The mechanisms involved in the uptake of isoleucine by the intraerythrocytic parasite /are characterized/. Under physiologic conditions the rate of transport of isoleucine into human erythrocytes infected with mature trophozoite-stage Plasmodium falciparum parasites is increased to approximately 5-fold that in uninfected cells, with the increased flux being via the new permeability pathways (NPPs) induced by the parasite in the host cell membrane. Transport via the NPPs ensures that protein synthesis is not rate limited by the flux of isoleucine across the erythrocyte membrane. On entering the infected erythrocyte, isoleucine is taken up into the parasite via a saturable, ATP-, Na+-, and H+-independent system which has the capacity to mediate the influx of isoleucine in exchange for leucine (liberated from hemoglobin). The accumulation of radiolabeled isoleucine within the parasite is mediated by a second (high-affinity, ATP-dependent) mechanism, perhaps involving metabolism and/or the concentration of isoleucine within an intracellular organelle.

Metabolism Metabolites

The branched-chain amino acids (BCAA) -- leucine, isoleucine, and valine -- differ from most other indispensable amino acids in that the enzymes initially responsible for their catabolism are found primarily in extrahepatic tissues. Each undergoes reversible transamination, catalyzed by a branched-chain aminotransferase (BCAT), and yields alpha-ketoisocaproate (KIC, from leucine), alpha-keto-beta-methylvalerate (KMV, from isoleucine), and alpha-ketoisovalerate (KIV, from valine). Each of these ketoacids then undergoes an irreversible, oxidative decarboxylation, catalyzed by a branchedchain ketoacid dehydrogenase (BCKAD). The latter is a multienzyme system located in mitochondrial membranes. The products of these oxidation reactions undergo further transformations to yield acetyl CoA, propionyl CoA, acetoacetate, and succinyl CoA; the BCAA are thus keto- and glucogenic.

Once the amino acid deamination products enter the tricarboxylic acid (TCA) cycle (also known as the citric acid cycle or Krebs cycle) or the glycolytic pathway, their carbon skeletons are also available for use in biosynthetic pathways, particularly for glucose and fat. Whether glucose or fat is formed from the carbon skeleton of an amino acid depends on its point of entry into these two pathways. If they enter as acetyl-CoA, then only fat or ketone bodies can be formed. The carbon skeletons of other amino acids can, however, enter the pathways in such a way that their carbons can be used for gluconeogenesis. This is the basis for the classical nutritional description of amino acids as either ketogenic or glucogenic (ie, able to give rise to either ketones [or fat] or glucose). Some amino acids produce both products upon degradation and so are considered both ketogenic and glucogenic. /Amino acids/

Mutations in the HSD17B10 gene were identified in two previously described mentally retarded males. A point mutation c.776G>C was found from a survivor (SV), whereas a potent mutation, c.419C>T, was identified in another deceased case (SF) with undetectable hydroxysteroid (17beta) dehydrogenase 10 (HSD10) activity. Protein levels of mutant HSD10(R130C) in patient SF and HSD10(E249Q) in patient SV were about half that of HSD10 in normal controls. The E249Q mutation appears to affect HSD10 subunit interactions, resulting in an allosteric regulatory enzyme. For catalyzing the oxidation of allopregnanolone by NAD+ the Hill coefficient of the mutant enzyme is approximately 1.3. HSD10(E249Q) was unable to catalyze the dehydrogenation of 2-methyl-3-hydroxybutyryl-CoA and the oxidation of allopregnanolone, a positive modulator of the gamma-aminobutyric acid type A receptor, at low substrate concentrations. Neurosteroid homeostasis is critical for normal cognitive development, and there is increasing evidence that a blockade of isoleucine catabolism alone does not commonly cause developmental disabilities. The results support the theory that an imbalance in neurosteroid metabolism could be a major cause of the neurological handicap associated with hydroxysteroid (17beta) dehydrogenase 10 deficiency.

The HSD17B10 gene maps on chromosome Xp11.2, a region highly associated with X-linked mental retardation. This gene encodes HSD10, a mitochondrial multifunctional enzyme that plays a significant part in the metabolism of neuroactive steroids and the degradation of isoleucine. The HSD17B10 gene is composed of six exons and five introns. Its exon 5 is an alternative exon such that there are several HSD17B10 mRNA isoforms in brain. A silent mutation (c.605C-->A) and three missense mutations (c.395C-->G; c.419C-->T; c.771A-->G), respectively, cause the X-linked mental retardation, choreoathetosis, and abnormal behavior (MRXS10) and the hydroxyacyl-CoA dehydrogenase II deficiency...

Human type 10 17beta-hydroxysteroid dehydrogenase (HSD) is a homotetrameric protein located in mitochondria. This enzyme was alternatively named short chain L-3-hydroxyacyl-CoA dehydrogenase (SCHSD). This NAD(H)-dependent dehydrogenase is essential for the metabolism of branched-chain fatty acids and isoleucine ...

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Skin conditioning; Antistatic; Hair dyeing

Methods of Manufacturing

General Manufacturing Information

Isoleucine: ACTIVE

The amino acids that are incorporated into mammalian protein are alpha-amino acids, with the exception of proline, which is an alpha-imino acid. This means that they have a carboxyl group, an amino nitrogen group, and a side chain attached to a central alpha-carbon. Functional differences among the amino acids lie in the structure of their side chains. In addition to differences in size, these side groups carry different charges at physiological pH (e.g., nonpolar, uncharged but polar, negatively charged, positively charged); some groups are hydrophobic (e.g., branched chain and aromatic amino acids) and some hydrophilic (most others). These side chains have an important bearing on the ways in which the higher orders of protein structure are stabilized and are intimate parts of many other aspects of protein function.

Analytic Laboratory Methods

Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: isoleucine; Matrix: feeds; Detection Limit: not provided.

Interactions

... High dietary levels of leucine suppressed the growth of rats fed a low protein diet, and the growth suppression could be prevented by supplementation with isoleucine and valine.

Dates

Hsiao et al. Automatic policing of biochemical annotations using genomic correlations. Nature Chemical Biology, doi: 10.1038/nchembio.266, published online 22 November 2009 http://www.nature.com/naturechemicalbiology

Inoue et al. Total synthesis of the large non-ribosomal peptide polytheonamide B. Nature Chemistry, doi: 10.1038/nchem.554, published online 21 February 2010 http://www.nature.com/nchem

Hein et al. A route to enantiopure RNA precursors from nearly racemic starting materials. Nature Chemistry, doi: 10.1038/nchem.1108, published online 7 August 2011 http://www.nature.com/nchem